Ácidos graxos tio
Thia fatty acids are a class of compounds that contain both thioether and carboxyl groups, derived from the modification of traditional fatty acids. These unique chemical structures confer them with distinctive properties such as enhanced solubility in organic solvents and increased stability against oxidation compared to their parent fatty acids.
Structurally, thia fatty acids can be synthesized by replacing an oxygen atom in a fatty acid with a sulfur atom through various chemical reactions. This substitution alters the molecular polarity and reactivity, making them valuable in a wide range of applications.
In the pharmaceutical industry, thia fatty acids are used as precursors for the synthesis of novel drugs due to their unique physicochemical properties. They also find use in the cosmetics sector where they enhance product stability and provide additional moisturizing benefits. Additionally, these compounds can be employed in the formulation of environmentally friendly surfactants and biodegradable polymers.
The broad range of functionalities offered by thia fatty acids makes them a versatile choice for researchers and manufacturers seeking to develop innovative products with enhanced performance characteristics.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
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Disodium 4-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) 2-sulphonatosuccinate | 40754-59-4 | C22H40Na2O10S |
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Calcium a-Hydroxy-γ-Methylmercaptobutyrate | 4857-44-7 | C5H10O3S |
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4-methyl-4-sulfanylpentanoic acid | 140231-31-8 | C6H12O2S |
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Butanedioic acid,2-(propylthio)- | 45015-91-6 | C7H12O4S |
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4-Methylsulfanyl-2-oxo-butanoic acid | 583-92-6 | C5H8O3S |
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Succimer | 304-55-2 | C4H6O4S2 |
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Butanoic acid,4-mercapto-, ion(1-) | 13095-66-4 | C4H7O2S |
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Butanedioic acid,2-sulfo-, sodium salt (1:3) | 13419-59-5 | C4H3Na3O7S |
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4-sulfanylbutanoic acid | 13095-73-3 | C4H8O2S |
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4-Cyano-4-[(thiobenzoyl)sulfanyl]pentanoic Acid | 201611-92-9 | C13H13NO2S2 |
Literatura Relacionada
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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